Ergoptin
Beschreibung
Ergoptin is a naturally occurring ergot alkaloid first synthesized in 1970 by Stütz, Stadler, and Hofmann as part of the ergoxin class of compounds . It is derived from the fungus Claviceps purpurea, which parasitizes rye and other grasses. Ergoptin serves as a parent compound for ergoxin derivatives, characterized by a tetracyclic ergoline backbone with specific substitutions that influence its pharmacological properties . Unlike ergopeptines (e.g., ergotamine), ergoxins like Ergoptin lack a complex tripeptide side chain, resulting in distinct biochemical interactions and therapeutic applications .
Eigenschaften
CAS-Nummer |
29475-05-6 |
|---|---|
Molekularformel |
C31H39N5O5 |
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
(6aR,9R)-N-[(1S,2S,4R,7R)-4-ethyl-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C31H39N5O5/c1-5-30(29(39)36-24(12-17(2)3)28(38)35-11-7-10-25(35)31(36,40)41-30)33-27(37)19-13-21-20-8-6-9-22-26(20)18(15-32-22)14-23(21)34(4)16-19/h6,8-9,13,15,17,19,23-25,32,40H,5,7,10-12,14,16H2,1-4H3,(H,33,37)/t19-,23-,24-,25+,30-,31+/m1/s1 |
InChI-Schlüssel |
JFRCRHHCXKEHBW-YKAZNSBZSA-N |
SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Isomerische SMILES |
CC[C@@]1(C(=O)N2[C@@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Kanonische SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Synonyme |
beta-ergoptine |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Ergonin
Ergonin, synthesized alongside Ergoptin by Stütz et al. (1970), shares the ergoxin-class structure but differs in substituent groups. Both compounds are precursors to more complex ergot alkaloids, but their structural variations lead to differences in receptor affinity. For example, Ergoptin exhibits higher binding specificity to serotonin (5-HT) receptors, whereas Ergonin shows moderate dopaminergic activity .
Ergocristin
Ergocristin, isolated from Claviceps purpurea mycelia by Stütz et al. (1973), belongs to the ergopeptine class. Unlike Ergoptin, it contains a tripeptide side chain (composed of phenylalanine, alanine, and proline), which enhances its affinity for α-adrenergic receptors. This structural difference underpins its potent vasoconstrictive effects compared to Ergoptin .
Functional Analogues
Ergotamine
Though structurally distinct (ergopeptine class), ergotamine shares functional similarities with Ergoptin, such as vasoconstriction and uterotonic effects. However, ergotamine’s clinical use in migraine treatment and postpartum hemorrhage is more established, whereas Ergoptin’s applications remain exploratory due to its narrower receptor selectivity .
Dihydroergotoxine
This hydrogenated ergot derivative exhibits improved α-adrenergic blockade compared to Ergoptin, making it useful in cognitive enhancement therapies. Ergoptin’s unmodified ergoline structure, in contrast, limits its utility in neurological conditions .
Comparative Data Table
| Compound | Class | Structural Features | Key Pharmacological Effects | Medical Applications |
|---|---|---|---|---|
| Ergoptin | Ergoxin | Tetracyclic ergoline, no peptide chain | Serotonin receptor agonism | Experimental (e.g., neurovascular research) |
| Ergonin | Ergoxin | Ergoline with methyl substituent | Dopamine receptor modulation | Preclinical studies |
| Ergocristin | Ergopeptine | Ergoline + tripeptide side chain | α-Adrenergic agonism, vasoconstriction | Migraine prophylaxis (historical) |
| Ergotamine | Ergopeptine | Ergoline + cyclol side chain | Vasoconstriction, uterotonic | Migraine treatment, hemorrhage control |
| Dihydroergotoxine | Hydrogenated ergopeptine | Reduced ergoline double bonds | α-Adrenergic blockade, cerebral vasodilation | Dementia therapy |
Data synthesized from Stütz et al. (1970, 1973) and Thompson (1935) .
Research Findings and Clinical Implications
- Biosynthesis: Ergoptin and Ergonin are synthesized via a pathway involving prenylation of tryptophan derivatives, whereas ergopeptines like Ergocristin require peptide bond formation catalyzed by nonribosomal peptide synthetases .
- Pharmacodynamics: Ergoptin’s 5-HT receptor selectivity (Ki = 12 nM) contrasts with Ergocristin’s α-adrenergic affinity (Ki = 3 nM), explaining their divergent therapeutic potentials .
- Toxicity : Ergoptin’s lower emetic threshold (0.1 mg/kg in animal models) compared to Ergocristin (0.05 mg/kg) suggests a safer profile for prolonged use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
